4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide
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Overview
Description
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core linked to a thiazinan ring and a morpholine moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazinan ring, followed by the introduction of the benzamide group and the morpholine moiety. Common reagents used in these reactions include thionyl chloride, morpholine, and benzoyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiazinan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The morpholine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can vary depending on the specific application, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)-benzoic acid
- Ethyl 2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)-acetate
Uniqueness
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both the thiazinan ring and the morpholine moiety allows for diverse interactions with molecular targets, making it a versatile compound for various research applications.
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(2-morpholin-4-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c21-17(18-7-9-19-10-12-24-13-11-19)15-3-5-16(6-4-15)20-8-1-2-14-25(20,22)23/h3-6H,1-2,7-14H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFZTCKTTGCSNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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